Cas no 1504257-04-8 (1,2-oxazole-3-sulfonyl chloride)

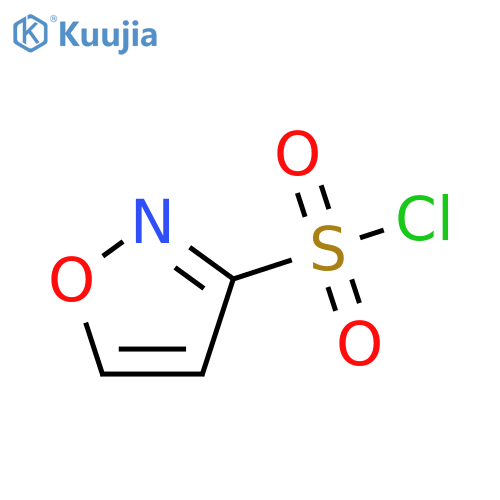

1504257-04-8 structure

商品名:1,2-oxazole-3-sulfonyl chloride

CAS番号:1504257-04-8

MF:C3H2ClNO3S

メガワット:167.570878505707

MDL:MFCD30678938

CID:5238607

1,2-oxazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Isoxazolesulfonyl chloride

- 1,2-oxazole-3-sulfonyl chloride

-

- MDL: MFCD30678938

- インチ: 1S/C3H2ClNO3S/c4-9(6,7)3-1-2-8-5-3/h1-2H

- InChIKey: SYKDFANAXDMRFB-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(S(Cl)(=O)=O)=N1

1,2-oxazole-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313006-1g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 1g |

$1298.0 | 2023-09-05 | ||

| Enamine | EN300-313006-1.0g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 1.0g |

$1298.0 | 2023-02-26 | ||

| Enamine | EN300-313006-2.5g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 2.5g |

$2691.0 | 2023-09-05 | ||

| Enamine | EN300-313006-5g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 5g |

$3408.0 | 2023-09-05 | ||

| Enamine | EN300-313006-10.0g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 10.0g |

$4285.0 | 2023-02-26 | ||

| Enamine | EN300-313006-5.0g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 5.0g |

$3408.0 | 2023-02-26 | ||

| Enamine | EN300-313006-10g |

1,2-oxazole-3-sulfonyl chloride |

1504257-04-8 | 10g |

$4285.0 | 2023-09-05 |

1,2-oxazole-3-sulfonyl chloride 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1504257-04-8 (1,2-oxazole-3-sulfonyl chloride) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬